スルファグアニジン

概要

説明

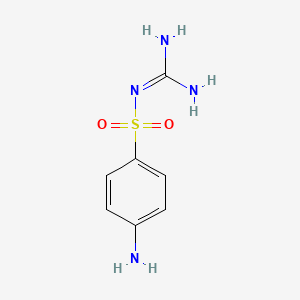

スルファグアニジンは、ベンゼンスルホンアミド類として知られる有機化合物のクラスに属するスルホンアミド系抗生物質です。これはスルファニルアミドのグアニジン誘導体であり、主に獣医学で使用されます。 スルファグアニジンは消化管からの吸収が悪いため、赤痢菌による赤痢やその他の腸管感染症の治療に適しています .

製造方法

スルファグアニジンは、いくつかの方法で合成できます。一般的な方法の1つは、グアニジン硝酸塩とN-アセチルスルファニリルクロリドを反応させることです。 プロセスには、以下の手順が含まれます :

グアニジン硝酸塩の調製:

クロロスルホン酸の調製: 濃硫酸を加熱して三酸化硫黄を得ます。三酸化硫黄は塩化水素ガスと反応してクロロスルホン酸を生成します。

アセトアニリドとの反応: クロロスルホン酸にアセトアニリドを加え、混合物を攪拌して加熱し、反応を実行します。

N-アセチルスルファニリルクロリドの生成: 反応混合物を冷却し、水を加えてクロロスルホン酸を分解した後、加熱して攪拌し、生成物を結晶化します。

最終的な反応: グアニジン硝酸塩を水に溶解し、N-アセチルスルファニリルクロリドを加えます。液体苛性ソーダを使用してpHを維持し、溶液を冷却してスルファグアニジンを得ます。

科学的研究の応用

スルファグアニジンは、次のような科学研究においていくつかの応用があります。

作用機序

スルファグアニジンは、細菌における酵素ジヒドロプテロアートシンターゼを阻害することにより効果を発揮します。これにより、ジヒドロ葉酸の合成が阻害されます。 この阻害は、細菌の増殖と複製に不可欠な葉酸の合成を阻害します . スルファグアニジンを含むスルホンアミドは、グラム陽性菌とグラム陰性菌の両方に効果があります .

生化学分析

Biochemical Properties

Sulfaguanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of Sulfaguanidine includes several active fragments: aniline, sulfonic, and guanidine . These fragments are believed to be responsible for its physiological activity .

Molecular Mechanism

Sulfaguanidine exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . The sulfonamide group in Sulfaguanidine is the preferred protonation site in a solution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfaguanidine change over time. Studies have shown that under UV and electron beam irradiation, Sulfaguanidine undergoes significant transformation . The conversion of Sulfaguanidine under electron beam irradiation for up to 1 min was more than 80%, compared with UV radiation .

準備方法

Sulfaguanidine can be synthesized through several methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :

Preparation of Guanidine Nitrate:

Preparation of Chlorosulfonic Acid: Concentrated sulfuric acid is heated to obtain sulfur trioxide, which reacts with hydrogen chloride gas to form chlorosulfonic acid.

Reaction with Acetanilide: Acetanilide is added to the chlorosulfonic acid, and the mixture is stirred and heated to carry out the reaction.

Formation of N-acetylsulfanilyl Chloride: The reaction mixture is cooled, and water is added to decompose the chlorosulfonic acid, followed by heating and stirring to crystallize the product.

Final Reaction: Guanidine nitrate is dissolved in water, and N-acetylsulfanilyl chloride is added. The pH is maintained using liquid caustic soda, and the solution is cooled to obtain sulfaguanidine.

化学反応の分析

スルファグアニジンは、次のようなさまざまな化学反応を起こします。

類似化合物との比較

スルファグアニジンは、スルファジアジンやスルフィソキサゾールなどの他のスルホンアミド系抗生物質に似ています。 スルファグアニジンは、消化管からの吸収が悪いという点でユニークであり、腸管感染症の治療に特に効果的です . その他の類似化合物には、次のようなものがあります。

スルファジアジン: さまざまな細菌感染症の治療に使用され、スルファグアニジンに比べて吸収が良好です.

スルフィソキサゾール: 抗菌特性が似ていますが、薬物動態が異なる別のスルホンアミド系抗生物質です.

スルファグアニジンのユニークな特性と応用は、科学研究と医療治療の両方において貴重な化合物となっています。

特性

IUPAC Name |

2-(4-aminophenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBKOPJOKNSWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023609 | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-67-0 | |

| Record name | Sulfaguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaguanidine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sulfaguanidine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the synthesis of dihydrofolic acid. It achieves this by interfering with the utilization of para-aminobenzoic acid (PABA) by bacteria. [] This inhibition disrupts the synthesis of folic acid, a crucial coenzyme for bacterial growth and multiplication. []

A: Unlike bacteria, mammalian cells cannot synthesize folic acid and rely on dietary sources. [] Therefore, Sulfaguanidine's inhibitory action on folic acid synthesis is specific to bacteria and does not harm mammalian cells.

A: Blocking folic acid synthesis inhibits the formation of purines and pyrimidines, essential components of DNA and RNA. [] This disruption halts bacterial cell division and growth, ultimately leading to bacteriostasis. []

A: Sulfaguanidine has the molecular formula C₇H₁₀N₄O₂S and a molecular weight of 214.24 g/mol. []

A: Sulfaguanidine exhibits characteristic absorption bands in both infrared and ultraviolet-visible spectra. [, ] These spectral features are essential for identifying and quantifying the compound in various matrices.

A: Research indicates that adding dry feces from drug-free animals to the diet of rats treated with sulfonamides, including Sulfaguanidine, can significantly improve their growth rate. [] This suggests a complex interaction between the drug, gut microbiota, and host metabolism.

ANone: The current research on Sulfaguanidine primarily focuses on its antimicrobial activity and does not provide conclusive evidence for its direct involvement in catalytic processes.

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural changes of Sulfaguanidine upon conversion to its azanion form. [] These studies provide insights into the electronic distribution and bonding characteristics of the molecule.

A: Modifications to the N′-substituted group of Sulfaguanidine can significantly influence its potency and spectrum of activity. [] For instance, compounds with varying N′-substitutions exhibit different levels of inhibition against gram-negative intestinal bacilli. []

A: Studies in rats indicate that Sulfaguanidine exhibits significantly higher bioavailability in neonates compared to adults. [] This difference is attributed to the enhanced absorption capacity of the immature gastrointestinal tract in newborns. []

ANone: As with all pharmaceutical compounds, handling and disposal of Sulfaguanidine should adhere to established safety guidelines and regulations. It's crucial to consult relevant safety data sheets and regulatory bodies for specific information.

A: Sulfaguanidine exhibits poor absorption from the gastrointestinal tract in adult rats but is efficiently absorbed by the immature intestines of neonates. [] Following intravenous administration in adult rats, its elimination follows a two-compartment open model. []

A: Research suggests that the effectiveness of Sulfaguanidine is not solely dependent on its blood concentration. [] Factors such as gut microbiota composition and host metabolism play a significant role in its activity. []

A: Various animal models, including rats, mice, rabbits, and chickens, have been employed to investigate the efficacy and toxicity of Sulfaguanidine. [, , , ] These models provide insights into the drug's pharmacokinetics, pharmacodynamics, and potential side effects.

A: Yes, clinical studies have been conducted to assess the efficacy of Sulfaguanidine in treating conditions like Asiatic cholera and bacillary dysentery. [, ] These studies highlight its potential therapeutic benefits in specific infectious diseases.

A: Bacterial resistance to Sulfaguanidine can arise from various mechanisms, including mutations in the enzymes involved in folic acid synthesis and increased production of PABA. [] These adaptations allow bacteria to circumvent the drug's inhibitory action.

A: While generally considered safe, Sulfaguanidine, like other sulfonamides, can cause adverse effects such as nausea, vomiting, headache, and skin rashes. [, ] Prolonged administration can lead to more severe complications, including blood dyscrasias. []

ANone: The provided research papers primarily focus on Sulfaguanidine's antimicrobial activity, pharmacokinetics, and toxicity. Further investigations are necessary to explore these specific aspects comprehensively.

A: Several other classes of antibiotics, including penicillins, cephalosporins, tetracyclines, and fluoroquinolones, can serve as alternatives to Sulfaguanidine. [] The choice of antimicrobial agent depends on factors such as the infecting organism, severity of infection, patient characteristics, and potential side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。